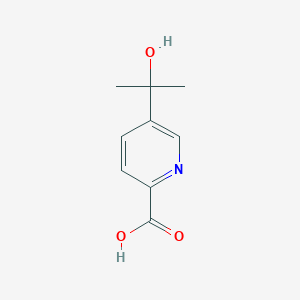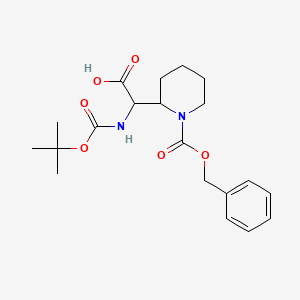
3-Amino-1-(carboxymethyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(carboxymethyl)pyridin-1-ium chloride is an organic compound with the molecular formula C7H8ClNO2. It is a pyridinium salt, which means it contains a positively charged pyridine ring. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(carboxymethyl)pyridin-1-ium chloride typically involves the reaction of pyridine with formaldehyde and hydrogen chloride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia. The reaction conditions usually involve moderate temperatures and the use of solvents such as methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The raw materials, pyridine, formaldehyde, and hydrogen chloride, are fed into the reactor, and the product is continuously collected and purified.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(carboxymethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amino derivatives of pyridine.
Substitution: Various substituted pyridinium salts.
Aplicaciones Científicas De Investigación
3-Amino-1-(carboxymethyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in esterification and nucleophilic substitution reactions.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(carboxymethyl)pyridin-1-ium chloride involves its interaction with cellular components. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it can inhibit the activity of cholinesterase enzymes, which are involved in the breakdown of neurotransmitters. This inhibition can lead to an accumulation of neurotransmitters, affecting nerve signal transmission.
Comparación Con Compuestos Similares
Similar Compounds
1-(Carboxymethyl)pyridinium chloride: Similar in structure but lacks the amino group.
Pyridine N-oxide: An oxidized form of pyridine with different reactivity.
N-Methylpyridinium chloride: Contains a methyl group instead of a carboxymethyl group.
Uniqueness
3-Amino-1-(carboxymethyl)pyridin-1-ium chloride is unique due to the presence of both an amino group and a carboxymethyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its ability to form stable salts makes it useful in various applications, from catalysis to medicinal chemistry.
Propiedades
Fórmula molecular |
C7H9ClN2O2 |
|---|---|
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
2-(3-aminopyridin-1-ium-1-yl)acetic acid;chloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-6-2-1-3-9(4-6)5-7(10)11;/h1-4H,5,8H2;1H |
Clave InChI |
YSRRVZLTGQYZAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C[N+](=C1)CC(=O)O)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B15228518.png)
![4-Iodoisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B15228523.png)

![2-Chlorofuro[2,3-d]pyrimidin-4-amine](/img/structure/B15228548.png)

![2-Methyl-1,5-dioxaspiro[2.3]hexane](/img/structure/B15228557.png)

![Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride](/img/structure/B15228564.png)


![4-Chloro-1-iodoimidazo[1,2-a]quinoxaline](/img/structure/B15228600.png)


![Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15228608.png)
